

ML365: A Selective Inhibitor of the TASK-1 Potassium Channel

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Compound of Interest

Compound Name: ML365

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **ML365**, a potent and selective small molecule inhibitor of the TWIK-related acid-sensitive potassium (TASK-1) channel, also known as KCNK3 or K2P3.1. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of targeting TASK-1.

The TASK-1 channel, a member of the two-pore domain potassium (K2P) channel family, plays a crucial role in setting the resting membrane potential and regulating cellular excitability in various tissues, including the nervous system, cardiovascular system, and immune system.[1][2][3][4] Its dysfunction has been implicated in several pathological conditions, making it an attractive target for therapeutic intervention.[1][3] **ML365** has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TASK-1.[1][2][4][5]

Mechanism of Action and Chemical Properties

ML365 is a bis-amide derivative identified through a high-throughput fluorescent screen of the Molecular Libraries Small Molecule Repository (MLSMR).[1][2] It acts as a direct inhibitor of the TASK-1 channel, blocking the flow of potassium ions and thereby leading to membrane depolarization.[3]

Chemical Name: 2-Methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide[6] CAS Number: 947914-18-3[7] Molecular Formula: C₂₂H₂₀N₂O₃[6] Molecular Weight: 360.41 g/mol [6][8]

Quantitative Data: Potency and Selectivity

ML365 exhibits high potency for TASK-1 inhibition and significant selectivity over other potassium channels, particularly the closely related TASK-3 channel.[1][2][4][6] The following tables summarize the key quantitative data for **ML365**.

Table 1: Potency of **ML365** on TASK-1 Channels

Assay Type	IC50 (nM)
Thallium Influx Fluorescent Assay	4[1][2][4][5]
Automated Electrophysiology Assay	16[1][2][4][5]
Automated Electrophysiology Assay (alternative value)	12 ± 1[1]

Table 2: Selectivity Profile of **ML365**

Channel	Assay Type	IC50 (nM)	Selectivity over TASK-1 (Fold)
TASK-1 (KCNK3)	Thallium Influx	4[1][2][4][5]	-
TASK-1 (KCNK3)	Electrophysiology	16[1][2][4][5]	-
TASK-3 (KCNK9)	Thallium Influx	260[1]	65
TASK-3 (KCNK9)	Electrophysiology	990[9]	>60[1][2][4]
TASK-3 (KCNK9)	Electrophysiology (alternative value)	480[1]	40[1]
Kir2.1	Not specified	>30,000	>7500[9]
KCNQ2	Not specified	>30,000	>7500[9]
hERG (KV11.1)	Not specified	>30,000	>7500[9]

Note: **ML365** displays little to no inhibition of Kir2.1, KCNQ2, and hERG channels at concentrations up to 30 μM .[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize **ML365**.

Thallium Influx Fluorescent Assay

This high-throughput screening assay measures the influx of thallium ions through TASK-1 channels expressed in cells. Thallium acts as a surrogate for potassium and its influx can be detected by a fluorescent dye.

Cell Line: CHO cell line with inducible TASK-1 expression.[\[1\]](#)

Protocol:

- Seed cells in appropriate microplates.
- Induce TASK-1 expression with tetracycline (1 $\mu\text{g/ml}$) two days prior to the assay.[\[1\]](#)
- Load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).
- Prepare compound plates with serial dilutions of **ML365** and control compounds.
- Remove the dye solution and add assay buffer to the cells.
- Add the compound solutions to the cell plates and incubate for 20 minutes at room temperature in the dark.[\[1\]](#)
- Prepare a stimulus buffer containing potassium sulfate (K_2SO_4) and thallium sulfate (TI_2SO_4).[\[1\]](#)
- Use a kinetic imaging plate reader (e.g., Hamamatsu FDSS 6000) to measure baseline fluorescence for 10 seconds.[\[1\]](#)
- Add the stimulus buffer to initiate thallium influx and continue measuring fluorescence for 110 seconds.[\[1\]](#)

- Calculate the fluorescence ratio ($F(\text{max-min})/F_0$) to determine channel activity.[\[1\]](#)
- Normalize the data to controls to calculate the percent inhibition and determine the IC50 value.[\[1\]](#)

Automated Electrophysiology Assay

This assay directly measures the ionic currents through TASK-1 channels using an automated patch-clamp system.

Cell Line: CHO cell line with inducible TASK-1 expression.[\[1\]](#)

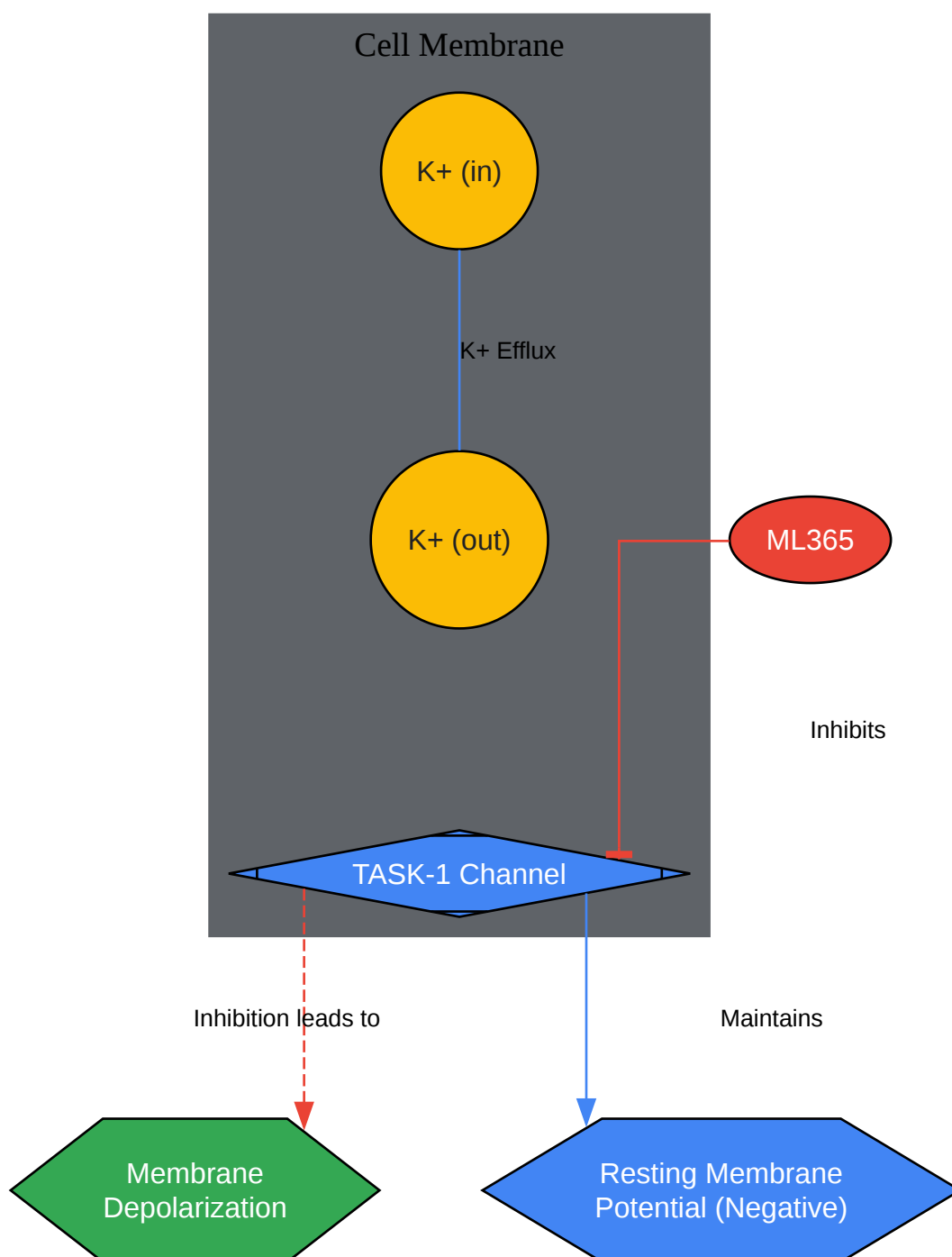
Protocol:

- Culture cells in F12 medium supplemented with 10% Fetal Bovine Serum, Blasticidin S, and hygromycin.[\[1\]](#)
- Seed and induce TASK-1 expression with tetracycline (1 $\mu\text{g/ml}$) two days before the experiment.[\[1\]](#)
- Incubate induced cells at 30°C overnight.[\[1\]](#)
- Prepare a single-cell suspension and allow cells to recover for at least 1 hour.[\[1\]](#)
- Use an automated patch-clamp system (e.g., QPatch 16X) to establish whole-cell recordings.[\[1\]](#)
- Apply a voltage protocol to elicit TASK-1 currents. A typical protocol involves stepping the voltage from a holding potential to various test potentials.
- Apply different concentrations of **ML365** to the cells.
- Measure the whole-cell currents, which are filtered at 1 kHz and sampled at 5 kHz.[\[1\]](#)
- Determine the percent inhibition of the channel current at a specific voltage (e.g., -30 mV) to generate concentration-response curves and calculate the IC50 value.[\[1\]](#)

Visualizations

Signaling Pathway of TASK-1 Inhibition

The following diagram illustrates the role of TASK-1 in maintaining the resting membrane potential and how its inhibition by **ML365** leads to cellular depolarization.

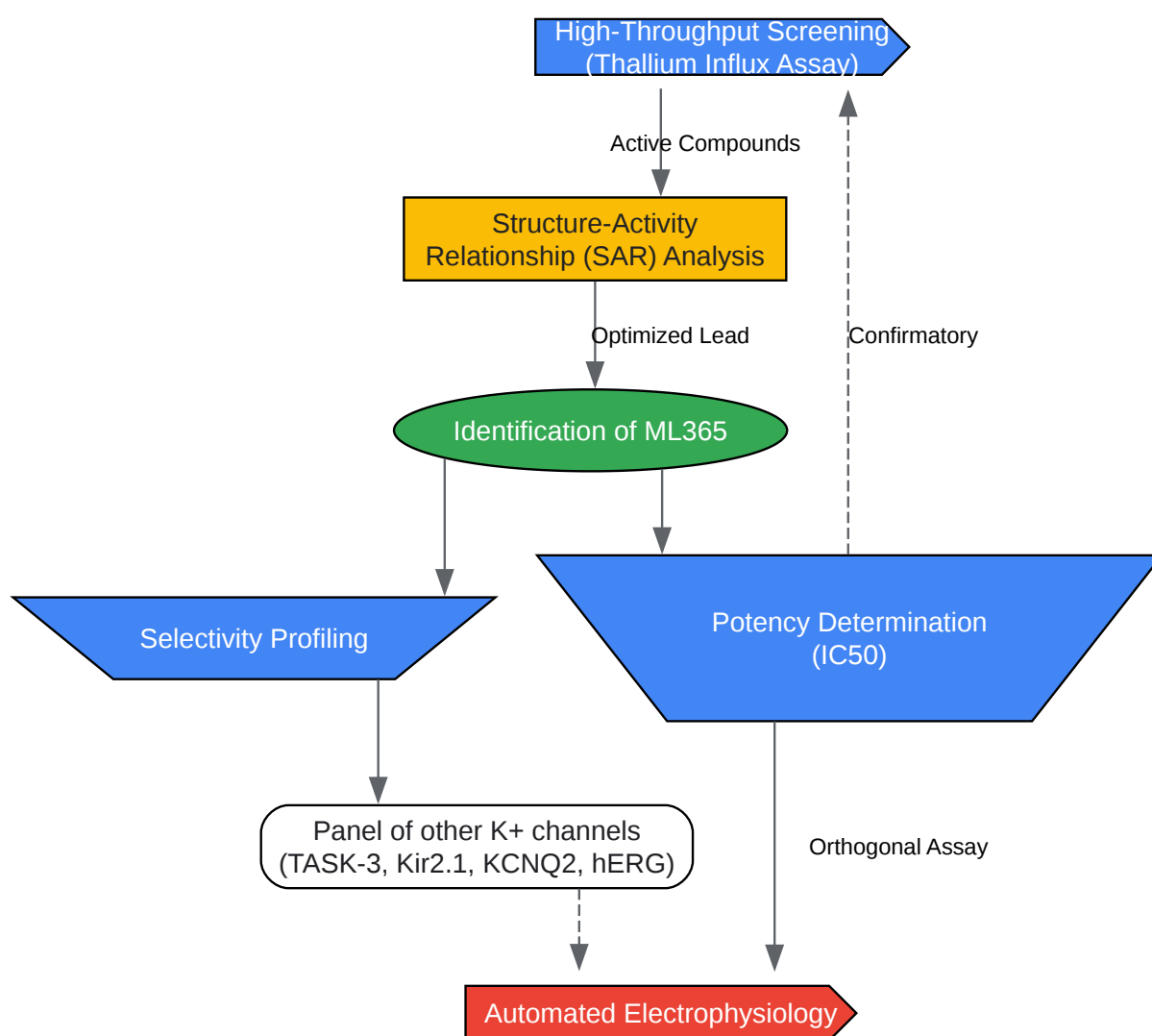


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Caption: Inhibition of TASK-1 by **ML365** blocks K⁺ efflux, leading to membrane depolarization.

Experimental Workflow for ML365 Characterization

This diagram outlines the key steps involved in the identification and characterization of **ML365** as a selective TASK-1 inhibitor.

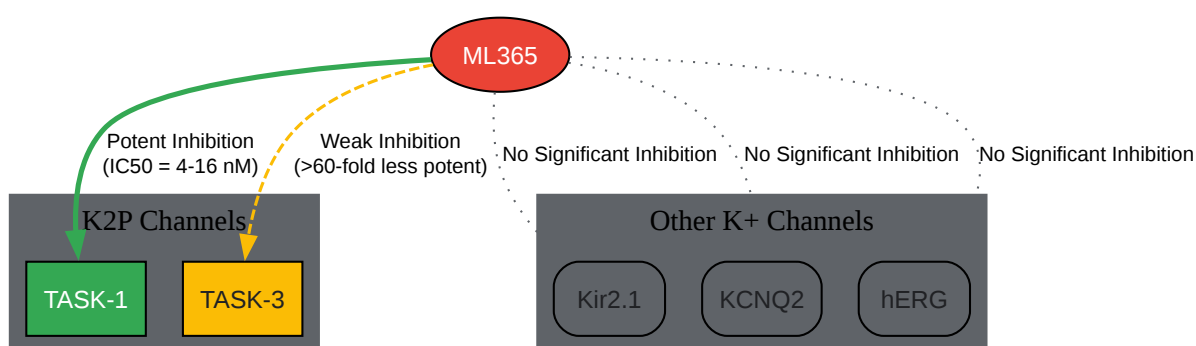


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Caption: Workflow for the discovery and validation of **ML365** as a selective TASK-1 inhibitor.

Logical Relationship of ML365's Selectivity

This diagram illustrates the selective inhibition of TASK-1 by **ML365** in comparison to other potassium channels.



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Caption: **ML365** demonstrates high selectivity for TASK-1 over other potassium channels.

Therapeutic Potential and Research Applications

The selective pharmacological profile of **ML365** makes it an invaluable tool for elucidating the diverse physiological roles of TASK-1 channels.^{[1][2][4][5]} Research suggests that TASK-1 is involved in various processes, including:

- **Neuroprotection:** TASK-1 knockout mice have shown reduced axonal degeneration in models of multiple sclerosis.^[1]
- **Immune Response:** TASK-1 has been implicated in T-cell proliferation and cytokine production.^[1]
- **Cardiovascular Function:** TASK-1 channels contribute to the repolarization of atrial cardiomyocytes, and their upregulation is associated with atrial fibrillation.^{[10][11]}
- **Respiratory Control:** TASK-1 channels are involved in chemosensory control of respiration.^{[1][3]}

- Hormone Secretion: TASK-1 plays a role in aldosterone secretion.[1]

Given these roles, **ML365** and other selective TASK-1 inhibitors are being investigated for their therapeutic potential in conditions such as autoimmune diseases, cardiac arrhythmias, and respiratory disorders.[1][3]

Conclusion

ML365 is a potent and highly selective inhibitor of the TASK-1 potassium channel. Its well-characterized pharmacological profile, supported by robust in vitro data, establishes it as a critical research tool for dissecting the physiological and pathological functions of TASK-1. Furthermore, **ML365** serves as a valuable lead compound for the development of novel therapeutics targeting a range of diseases. This technical guide provides a foundational understanding of **ML365** for scientists and researchers aiming to explore the therapeutic potential of TASK-1 modulation.

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